
3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile: is a chemical compound that features a cyclobutane ring substituted with a chloro group, a phenylselanyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile typically involves the reaction of cyclobutane derivatives with appropriate reagents to introduce the chloro, phenylselanyl, and carbonitrile groups. One common method involves the use of cyclobutyl halides and phenylselenyl cyanide under specific reaction conditions to achieve the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The phenylselanyl group can participate in redox reactions, while the carbonitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-3-(phenylthio)cyclobutane-1-carbonitrile
- 3-Chloro-3-(phenylsulfonyl)cyclobutane-1-carbonitrile
- 3-Chloro-3-(phenylseleno)cyclobutane-1-carbonitrile
Uniqueness
3-Chloro-3-(phenylselanyl)cyclobutane-1-carbonitrile is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties compared to its sulfur and sulfonyl analogs. This makes it particularly interesting for applications requiring redox-active compounds.
Propiedades
Número CAS |
820221-74-7 |
|---|---|
Fórmula molecular |
C11H10ClNSe |
Peso molecular |
270.63 g/mol |
Nombre IUPAC |
3-chloro-3-phenylselanylcyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H10ClNSe/c12-11(6-9(7-11)8-13)14-10-4-2-1-3-5-10/h1-5,9H,6-7H2 |
Clave InChI |
KBACCAYAJXBACL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(Cl)[Se]C2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[3-(azidocarbonyl)phenyl] pentanedioate](/img/structure/B12538051.png)
![N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B12538055.png)
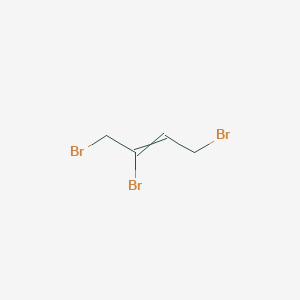
![4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline](/img/structure/B12538060.png)
![N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B12538064.png)
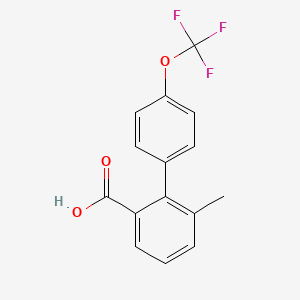
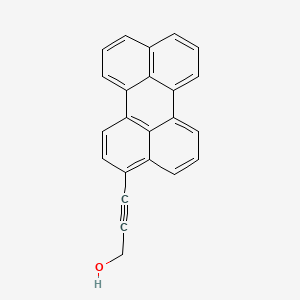
![3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium](/img/structure/B12538077.png)
![4-{3-[(2,2,3,3,3-Pentafluoropropyl)amino]propyl}benzene-1,2-diol](/img/structure/B12538079.png)
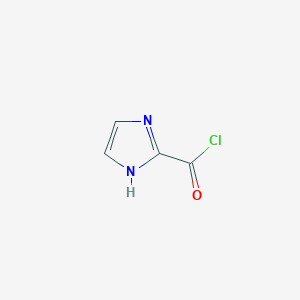

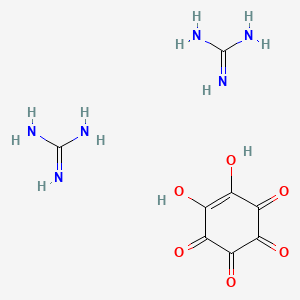

![2,2'-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B12538108.png)
